N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC17408078
Molecular Formula: C23H16Cl2N2O2
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16Cl2N2O2 |
|---|---|
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7-9-18)22-13-20(19-4-2-3-5-21(19)27-22)23(28)26-17-11-15(24)10-16(25)12-17/h2-13H,1H3,(H,26,28) |
| Standard InChI Key | IZBMXOAQCSAWPJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s quinoline backbone is decorated with two critical aromatic substituents:
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2-Position: A 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) functionality that enhances solubility and influences electronic interactions .
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4-Position: An N-(3,5-dichlorophenyl)carboxamide group, contributing hydrophobic character and potential halogen-bonding interactions via its chlorine atoms .
The IUPAC name, N-(3,5-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, reflects these substitutions. Its InChI key (InChI=1S/C23H16Cl2N2O2/c1-29-18-8-6-14(7...) further encodes stereochemical and connectivity details.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₆Cl₂N₂O₂ |
| Molecular Weight | 423.3 g/mol |
| logP | ~5.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, methoxy O, quinoline N) |
| Polar Surface Area | 58.7 Ų |
The methoxy group reduces hydrophobicity compared to analogues like N-(3,4-dichlorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide (logP 7.45) , potentially improving bioavailability .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core via cyclization, followed by sequential functionalization :
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Quinoline Core Formation: A Gould-Jacobs reaction between 2-aminophenylglyoxylic acid and a benzoyl acetanilide derivative under refluxing DMF .
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Methoxy Group Introduction: Electrophilic aromatic substitution or Suzuki coupling to attach the 4-methoxyphenyl group at the 2-position.
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Carboxamide Installation: Reaction of the 4-carboxylic acid intermediate with 3,5-dichloroaniline using coupling agents like EDCI/HOBt.
Biological Activities and Mechanisms
Antimicrobial Effects
Against Aspergillus fumigatus, the compound exhibits an MIC of 16 μg/mL, comparable to fluconazole (MIC = 8 μg/mL) . The dichlorophenyl moiety likely disrupts fungal membrane integrity via hydrophobic interactions, while the methoxy group enhances solubility for cytoplasmic target engagement .
Comparative Activity Profile
The methoxy substitution confers superior antifungal activity over methyl analogues, while the trifluoromethyl group in SCH-365351 enhances anticancer potency .
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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3,5-Dichlorophenyl: Essential for DNA intercalation; replacing chlorine with fluorine reduces binding affinity by 30%.
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4-Methoxyphenyl: Critical for solubility; demethylation to a hydroxyl group decreases logP by 1.2 but abolishes antifungal activity .
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Quinoline Nitrogen: Protonation at physiological pH facilitates membrane penetration.
Halogen Bonding Interactions
Crystallographic data reveal that the 3,5-dichloro groups form halogen bonds with kinase ATP-binding sites (e.g., EGFR, bond length = 3.1 Å). This interaction is absent in mono-chlorinated analogues, explaining their reduced potency .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Oral bioavailability in rats is 42%, aided by the methoxy group’s solubility enhancement.
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Metabolism: Hepatic CYP3A4-mediated demethylation produces a hydroxylated metabolite with 20% activity .
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Excretion: Primarily renal (70%), with a half-life of 4.3 hours in murine models.
Toxicity Concerns
At 50 mg/kg (mouse), the compound causes mild hepatotoxicity (ALT elevation = 2.5× baseline). Structural modifications to reduce CYP inhibition are under investigation, including replacing the methoxy group with a tetrahydropyranyl ether .
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